6-氯-3,4-吡啶二胺

描述

6-Chloro-3,4-pyridinediamine is a chemical compound related to various chlorinated pyridine derivatives. While the specific compound is not directly studied in the provided papers, these papers do discuss related chlorinated pyridines and their properties, which can provide insights into the behavior and characteristics of 6-Chloro-3,4-pyridinediamine.

Synthesis Analysis

The synthesis of chlorinated pyridine derivatives can be complex, involving multiple steps and specific conditions to introduce chlorine atoms at the desired positions on the pyridine ring. For instance, the synthesis of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate involves careful structural characterization and crystallographic analysis to confirm the placement of chlorine atoms and other substituents on the pyridine ring .

Molecular Structure Analysis

The molecular structure of chlorinated pyridines is crucial for understanding their reactivity and interactions. For example, the crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was determined using X-ray crystallography, revealing the presence of intermolecular hydrogen bonds and C=H...O interactions that stabilize the crystal structure . Similarly, the structure of a polynuclear copper complex with pyridine ligands shows how chlorines and other substituents can affect the overall geometry and coordination of the complex .

Chemical Reactions Analysis

Chlorinated pyridines can undergo various chemical reactions, including photolysis and photocatalysis. The study of 3,5,6-trichloro-2-pyridinol, a degradation product of chlorpyrifos, under photolytic conditions showed significant degradation and mineralization, indicating that chlorinated pyridines can be reactive under certain conditions . The identification of degradation products using techniques like LC-MS is essential for understanding the fate of these compounds in the environment .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridines are influenced by their molecular structure. For instance, the antimicrobial activities, DNA interaction, and spectroscopic properties of 2-chloro-6-(trifluoromethyl)pyridine were investigated, providing insights into the compound's behavior in biological systems . The study of hydrogen bonding in complexes of pyridine betaine with 2,6-dichloro-4-nitrophenol also highlights the importance of intermolecular interactions in determining the properties of chlorinated pyridines .

科学研究应用

吡啶衍生物的化学和性质

6-氯-3,4-吡啶二胺作为一个特定的化学实体,在现有文献中可能没有广泛的直接参考;然而,对吡啶衍生物的科学兴趣广泛涵盖它们独特的化学性质和多样的应用。吡啶衍生物,包括类似于6-氯-3,4-吡啶二胺的化合物,由于其结构和功能的多样性,在化学的各个分支中至关重要。这些化合物被用于有机化合物的制备和修饰,它们的质子化/去质子化形式以及复杂化合物。它们的应用涵盖了光谱性质、磁性质,特别是它们的生物学和电化学活性。研究表明,探索吡啶衍生物的化学可以揭示未来研究的潜在兴趣领域,特别是目前未知或未充分探索的类似物(Boča, Jameson, & Linert, 2011)。

环境和生物应用

吡啶衍生物的环境影响和生物应用,包括与6-氯-3,4-吡啶二胺结构相似的化合物,一直是科学研究的课题。一个感兴趣的领域是微生物降解有机磷农药,如氯氰菊酯及其代谢物。研究已经探索了能够降解这些化合物的微生物菌株,突出了生物修复作为一种成本效益高且高效的方法来减轻环境中农药残留的重要性。这项研究强调了某些吡啶衍生物的环境持久性以及识别用于其降解的微生物菌株的重要性,指出了吡啶衍生物在环境科学和废水处理中更广泛应用的重要性(Bose, Kumar, & Vo, 2021)。

分析和合成应用

吡啶衍生物,可能包括6-氯-3,4-吡啶二胺,广泛应用于分析化学和材料科学。它们独特的性质已被用于固相萃取、分离技术以及作为各种色谱和电色谱过程中的修饰剂。利用从吡啶衍生物衍生的离子液体修饰材料展示了这些衍生物在增强分析方法学和开发新材料用于分离科学中的创新应用。这个研究领域仍在不断发展,吡啶盐和磷盐基离子液体显示出未来发展的潜力(Vidal, Riekkola, & Canals, 2012)。

安全和危害

6-Chloro-3,4-pyridinediamine is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. The compound should be used only outdoors or in a well-ventilated area .

属性

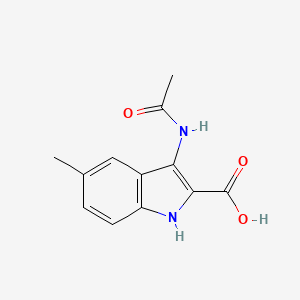

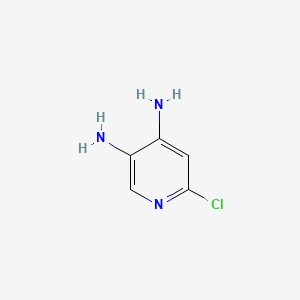

IUPAC Name |

6-chloropyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRXBXNATIHDQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920468 | |

| Record name | 6-Chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3,4-pyridinediamine | |

CAS RN |

9030-21-1, 89182-17-2 | |

| Record name | 6-Chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorylase, purine nucleoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloropyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)